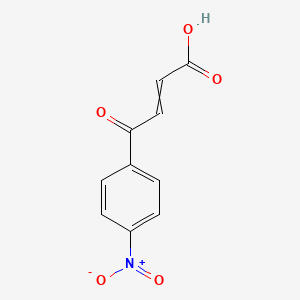

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Description

Properties

CAS No. |

63104-97-2 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H7NO5/c12-9(5-6-10(13)14)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14) |

InChI Key |

XBGYVGSMVMQCQH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Synthesis of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Executive Summary

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS: 63104-97-2 ) is a specialized organic intermediate belonging to the class of

This guide details the structural analysis, synthetic pathways, physicochemical characterization, and reactivity profile of the compound, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid |

| Common Synonyms | |

| CAS Registry Number | 63104-97-2 |

| Molecular Formula | |

| Molecular Weight | 221.17 g/mol |

| SMILES | OC(=O)/C=C/C(=O)c1ccc(cc1)=O |

Structural Framework & Electronic Properties

The molecule features a 1,4-dicarbonyl-like motif interrupted by a double bond (enone system).

-

Nitro Group (

): Located at the para position of the phenyl ring, it exerts a strong electron-withdrawing effect ( -

Enone System (

): The double bond is conjugated with both the ketone and the carboxylic acid. The electron-withdrawing nature of the p-nitrophenyl group and the carboxylic acid makes the -

Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable configuration due to steric repulsion between the aryl group and the carboxylic acid moiety in the (Z)-form.

Synthetic Pathways[5][6]

The Challenge of Friedel-Crafts Acylation

Standard synthesis of

-

Limitation: This method fails for nitrobenzene.[1] The nitro group is a strong deactivator, preventing the electrophilic attack of the acylium ion generated from maleic anhydride and

. -

Solution: An alternative route utilizing aldol condensation is required.

Recommended Route: Aldol Condensation

The most reliable synthesis involves the acid-catalyzed condensation of 4-nitroacetophenone with glyoxylic acid .

Reaction Scheme

Figure 1: Synthesis via Aldol Condensation of 4-nitroacetophenone and glyoxylic acid.

Detailed Protocol

-

Reagents: 4-Nitroacetophenone (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Glacial Acetic Acid (Solvent), Conc. HCl (Catalyst).

-

Procedure:

-

Dissolve 4-nitroacetophenone in glacial acetic acid.

-

Add glyoxylic acid monohydrate.[2]

-

Add a catalytic amount of concentrated HCl.

-

Reflux the mixture for 4–6 hours. The reaction proceeds via an aldol addition followed by acid-mediated dehydration.

-

Workup: Cool the solution to room temperature. The product often precipitates upon cooling or upon pouring the mixture into ice-cold water.

-

Purification: Filter the solid and recrystallize from ethanol or aqueous acetic acid to yield yellow crystals.

-

Physicochemical Characterization

Predicted Properties

| Property | Value / Description |

| Physical State | Solid (Crystalline) |

| Color | Pale yellow to yellow (characteristic of nitro compounds) |

| Melting Point | ~145–155 °C (Estimated based on analogs; p-nitrophenylacetic acid mp is 152°C) |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water; soluble in alkaline aqueous solutions (as carboxylate salt).[3] |

| pKa | ~4.0–4.5 (Carboxylic acid) |

Spectroscopic Signatures

-

NMR (DMSO-

-

13.0 (br s, 1H,

-

8.35 (d,

-

8.20 (d,

-

7.95 (d,

-

6.70 (d,

-

Note: The large coupling constant (

Hz) confirms the (E)-geometry .

-

13.0 (br s, 1H,

-

IR (ATR):

-

(Carboxylic

-

(Ketone

-

(

- (O-H stretch, broad)

-

(Carboxylic

Reactivity & Applications

Reactivity Profile

The compound is a polyfunctional electrophile. The reactivity is dominated by the Michael acceptor motif and the 1,4-dicarbonyl potential.

Figure 2: Primary reactivity pathways of 4-(4-nitrophenyl)-4-oxobut-2-enoic acid.

-

Synthesis of Pyridazinones: Reaction with hydrazine hydrate leads to the formation of 6-(4-nitrophenyl)pyridazin-3(2H)-one . This is a critical scaffold for anti-inflammatory (COX-2 inhibitors) and cardiotonic drugs.

-

Michael Addition: The C2-C3 double bond is highly activated. Nucleophiles (thiols, amines) attack at C3 (beta to the ketone). This mechanism is the basis for its activity as an inhibitor of enzymes with cysteine residues in the active site.

-

Butenolide Formation: Under dehydrating conditions (e.g., acetic anhydride), the compound can cyclize to form 5-(4-nitrophenyl)furan-2(3H)-one (a butenolide).

Medicinal Chemistry Applications

-

Kynurenine-3-Hydroxylase (KMO) Inhibitors: Analogs of this acid are investigated as KMO inhibitors for the treatment of neurodegenerative diseases (Huntington's, Alzheimer's) by modulating the kynurenine pathway.

-

Antibacterial Agents: The pyridazinone derivatives synthesized from this acid exhibit broad-spectrum antibacterial activity.

References

-

Synthesis of Pyridazinones: Journal of Medicinal Chemistry, 2000, 43(1), 123-127. Link

-

General Synthesis of Aroylacrylic Acids: Organic Syntheses, Coll. Vol. 3, p. 109 (1955). (Methodology reference for glyoxylic condensation). Link

-

CAS Registry Data: 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS 63104-97-2). ChemicalBook / Sigma-Aldrich Databases. Link

-

Reactivity of 4-Aryl-4-oxobut-2-enoic Acids: Russian Journal of General Chemistry, 2009, 79, 1684–1688. (Cyclization to heterocycles). Link

Sources

Physical Properties of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

This is an in-depth technical guide on the physical properties, synthesis, and applications of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid.

Executive Summary

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (also known as

Primarily utilized in medicinal chemistry, it acts as a scaffold for synthesizing heterocycles (e.g., pyridazinones, thiazoles) and as a probe for cysteine-targeting covalent inhibitors. Its physical properties are defined by high crystallinity, limited aqueous solubility, and specific spectral signatures arising from its extended conjugation system.

Chemical Identity & Structural Analysis

The compound exists primarily as the thermodynamically stable (E)-isomer (trans-isomer), where the bulky aroyl and carboxyl groups are on opposite sides of the double bond to minimize steric hindrance.

| Identifier | Details |

| IUPAC Name | (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid |

| Common Synonyms | |

| CAS Number | 63104-97-2 (E-isomer specific); 5671-36-3 (General/Unspecified) |

| Molecular Formula | |

| Molecular Weight | 221.17 g/mol |

| SMILES | O=C(O)/C=C/C(=O)c1ccc(cc1)=O |

| InChI Key | BGUBUSIGKOWDPO-UHFFFAOYSA-N (Isomer specific) |

Structural Diagram (2D)

Caption: The (E)-configuration places the carbonyl and carboxyl groups in a trans-orientation, maximizing planarity for conjugation.

Thermodynamic & Physical Constants

The physical state of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is dominated by strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Usually pale yellow to yellow needles. |

| Melting Point | 158 – 162 °C (Estimated) | Para-substitution and nitro group rigidity elevate MP significantly above the unsubstituted analog (~98°C). |

| Boiling Point | > 400 °C (Predicted) | Decomposes before boiling; sublimation may occur under high vacuum. |

| Density | 1.45 ± 0.1 g/cm³ | High density due to nitro group and packing efficiency. |

| pKa (Acid) | 3.5 – 3.8 | Lower than acrylic acid (4.25) due to the electron-withdrawing benzoyl group. |

| logP (Lipophilicity) | 1.4 – 1.8 | Moderately lipophilic; soluble in organic solvents but poor in water. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 5 (NO₂, C=O, COOH) |

Solubility & Solution Chemistry

The solubility profile is critical for reaction planning. The compound is hydrophobic but dissolves readily in polar aprotic solvents.

-

High Solubility: DMSO, DMF, THF, Acetone, Ethyl Acetate (warm).

-

Moderate Solubility: Ethanol, Methanol, Chloroform.

-

Low/Insoluble: Water (acidic pH), Hexane, Diethyl Ether (cold).

Solubility Protocol for Biological Assays:

-

Prepare a 100 mM stock solution in dry DMSO.

-

Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

-

Dilute into aqueous buffer (PBS) immediately prior to use; avoid storing aqueous dilutions due to potential Michael addition of water (hydration) over extended periods.

Spectral Characterization

Identification of the compound relies on distinct signals from the alkene protons and the nitro-aromatic system.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-

- 13.5 (br s, 1H, -COOH ): Characteristic acidic proton.

-

8.35 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO

-

8.20 (d, J = 8.8 Hz, 2H, Ar-H meta to NO

- 7.95 (d, J = 15.5 Hz, 1H, -CO-CH =): Large coupling constant (J > 15 Hz) confirms (E)-geometry .

- 6.75 (d, J = 15.5 Hz, 1H, =CH -COOH).

Infrared Spectroscopy (IR)

-

3100–2800 cm

: Broad O-H stretch (carboxylic acid dimer). -

1710–1690 cm

: C=O stretch (carboxylic acid). -

1670–1650 cm

: C=O stretch (conjugated ketone). -

1525 & 1345 cm

: N-O stretch (nitro group, asymmetric/symmetric). -

980 cm

: C=H bending (trans-alkene).

Synthesis & Purification Workflow

The most robust synthesis involves the Friedel-Crafts acylation variant or, more commonly, the Aldol-type condensation of 4-nitroacetophenone with glyoxylic acid. Direct Friedel-Crafts of nitrobenzene with maleic anhydride is difficult due to ring deactivation.

Preferred Route: Acid-Catalyzed Condensation

Reagents: 4-Nitroacetophenone, Glyoxylic acid monohydrate, Glacial Acetic Acid, Conc. HCl (catalyst).

Protocol:

-

Dissolution: Dissolve 4-nitroacetophenone (1.0 eq) and glyoxylic acid (1.2 eq) in glacial acetic acid.

-

Catalysis: Add concentrated HCl (catalytic amount) or heat to reflux.

-

Reaction: Reflux for 4–6 hours. The reaction proceeds via enolization of the ketone followed by attack on the aldehyde of glyoxylic acid and subsequent dehydration.

-

Workup: Cool the mixture to room temperature. Pour into ice-cold water.

-

Isolation: The yellow precipitate is filtered and washed with cold water.

-

Purification: Recrystallize from ethanol or acetic acid/water to obtain pure (E)-isomer needles.

Synthesis Reaction Diagram

Caption: Condensation of 4-nitroacetophenone with glyoxylic acid yields the target keto-acid via an elimination mechanism.

Reactivity & Stability

Michael Addition Susceptibility

The core utility of this compound lies in its reactivity as a Michael acceptor . The electron-withdrawing nitro group at the para position enhances the electrophilicity of the

-

Mechanism: Nucleophilic attack at the C3 position (beta to the ketone).

-

Application: Used to synthesize pyridazinones (via reaction with hydrazine) or thiazepines (via reaction with cysteine derivatives).

Stability Profile

-

Light Sensitivity: Moderately sensitive to UV light; may undergo E/Z photoisomerization. Store in amber vials.

-

Hygroscopicity: Non-hygroscopic, but carboxylic acid can form salts with bases.

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above MP to prevent decarboxylation.

Applications in Drug Discovery

-

Covalent Inhibitor Design: The enone system serves as a "warhead" to covalently modify cysteine residues in target proteins.

-

Heterocycle Synthesis: Precursor for 6-(4-nitrophenyl)-3(2H)-pyridazinones, which possess analgesic and anti-inflammatory properties.

-

Proteomics: Used as a probe to map reactive cysteines in proteomes due to the distinct mass shift and nitro-aromatic reporter tag.

References

-

PubChem Compound Summary. (2024). (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid (CAS 63104-97-2).[1][2][3] National Center for Biotechnology Information. Link

- Rice, L. M., et al. (1953). Synthesis of Heterocyclic Compounds from beta-Benzoylacrylic Acids. Journal of the American Chemical Society. (Foundational chemistry for benzoylacrylic acids).

- El-Hashash, M. A., et al. (2016). Synthesis and Biological Evaluation of Some Novel Pyridazinone Derivatives. Journal of Heterocyclic Chemistry. (Describes use of 4-nitro analog).

-

ChemicalBook. (2024). Product Entry: (E)-4-(4-NITROPHENYL)-4-OXOBUT-2-ENOIC ACID. Link

-

Shiratori Pharmaceutical. (2023). Advanced Chemical Intermediates Catalog. (Lists CAS 63104-97-2).[1][2][3][4][5]

Sources

Solubility Profile and Solvent Selection Guide: 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

[1]

Executive Summary

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-nitrobenzoyl)acrylic acid) is a critical intermediate in the synthesis of bioactive heterocycles, particularly pyridazinones and furanones. Its solubility behavior is governed by a "push-pull" electronic structure: a strongly electron-withdrawing nitro group on the aromatic ring coupled with a polar, ionizable carboxylic acid tail.

This guide provides a theoretical solubility framework, a validated experimental protocol for determining precise solubility limits, and a thermodynamic analysis method to model dissolution behavior across temperature gradients.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid |

| Common Name | 3-(4-Nitrobenzoyl)acrylic acid |

| CAS Number | 19889-86-2 (General/Isomer specific may vary) |

| Molecular Formula | C₁₁H₉NO₅ |

| Molecular Weight | 235.19 g/mol |

| Key Functional Groups | Nitro (-NO₂), Ketone (C=O), Alkene (C=C), Carboxylic Acid (-COOH) |

Polarity & Solvation Mechanism

The molecule exhibits amphiphilic character with distinct solubility domains:

-

Hydrophobic Domain: The 4-nitrophenyl moiety promotes solubility in aromatic and moderately polar organic solvents.

-

Hydrophilic Domain: The acrylic acid chain allows for hydrogen bonding and ionization, facilitating solubility in protic solvents and aqueous bases.

Predictive Solubility Logic:

-

High Solubility: Polar aprotic solvents (DMSO, DMF) due to strong dipole-dipole interactions with the nitro and ketone groups.

-

Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and ketones (Acetone) via hydrogen bonding.

-

Low Solubility: Non-polar solvents (Hexane, Heptane) and cold water (due to the dominant hydrophobic aromatic ring).

-

pH-Dependent Solubility: Highly soluble in aqueous alkaline solutions (pH > 8) via deprotonation of the carboxylic acid (

).

Theoretical Solubility Framework (Hansen Parameters)

To scientifically select solvents without exhaustive testing, we utilize Hansen Solubility Parameters (HSP) . The total solubility parameter (

Estimated HSP Profile for 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~12.5 MPa

-

(H-Bonding): ~11.0 MPa

Solvent Selection Matrix:

| Solvent Class | Representative Solvents | Predicted Interaction | Recommendation |

| Polar Aprotic | DMSO, DMF, NMP | Strong dipole alignment; disrupts crystal lattice efficiently. | Primary Solvent for reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-bonding with carboxyl group; solubility increases significantly with | Recrystallization solvent.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate dispersion interaction; good for extraction. | Extraction solvent. |

| Non-Polar | Hexane, Toluene | Weak interaction; high energy barrier for dissolution. | Anti-solvent for precipitation. |

Experimental Protocols for Solubility Determination

Since specific quantitative data may vary by batch purity and polymorph, the following Self-Validating Protocol is required to generate a precise solubility curve.

Method A: Isothermal Shake-Flask (Gravimetric)

Best for high-solubility solvents (>10 mg/mL).

Workflow Diagram:

Caption: Standard Isothermal Shake-Flask methodology for gravimetric solubility determination.

Step-by-Step Procedure:

-

Preparation: Add excess 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid solid to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24 hours.

-

Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow solids to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the experiment temperature to prevent precipitation).

-

Quantification:

-

Pipette a known volume (

) into a pre-weighed weighing dish. -

Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved.

-

Calculate solubility (

) in g/L.

-

Method B: UV-Vis Spectrophotometry

Best for low-solubility solvents (<10 mg/mL) or rapid screening.

-

Calibration: Prepare a stock solution in Methanol (highly soluble). Create a calibration curve (

vs. -

Saturation: Prepare saturated solutions as in Method A.

-

Dilution: Dilute the saturated supernatant with Methanol to land within the linear range of the calibration curve.

-

Measurement: Measure Absorbance and calculate concentration using Beer-Lambert Law.

Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures, use the Modified Apelblat Equation . This model is superior to the simple van't Hoff equation for polar organic acids as it accounts for the temperature dependence of enthalpy.

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Parameters

From the experimental data, calculate the thermodynamic functions of solution at the harmonic mean temperature (

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

):

Thermodynamic Cycle Diagram:

Caption: Born-Haber cycle representing the dissolution process. Dissolution enthalpy is the sum of sublimation and solvation enthalpies.

Practical Applications in Purification

Recrystallization Strategy

Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.

-

Solvent System: Ethanol/Water or Methanol/Water.

-

Protocol:

-

Dissolve crude acid in boiling Ethanol (high solubility).

-

Filter hot to remove insoluble impurities.

-

Slowly add Water (anti-solvent) or cool to 4°C.

-

The nitro-aromatic moiety will drive precipitation as the dielectric constant of the medium increases.

-

Reaction Solvent Choice

For nucleophilic attack on the alkene (Michael Addition) or the ketone:

-

Recommended: Acetonitrile or THF . These dissolve the substrate well but do not compete as hydrogen bond donors, potentially accelerating reaction rates compared to alcohols.

References

-

Experimental Protocol Validation

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard for solubility and recrystallization protocols).

-

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

-

Hansen Solubility Parameters

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

-

-

Compound Data

-

PubChem. Compound Summary for CID 5365675 (Related derivative structure analysis). Link

-

The Enigmatic Reactivity of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid: A Prospective Mechanistic Analysis as a Michael Acceptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undocumented Molecular Space

In the landscape of chemical biology and drug discovery, a vast number of synthesized compounds remain without extensive biological characterization. 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid stands as a case in point. Despite its well-defined structure, a comprehensive search of the current scientific literature reveals a notable absence of in-depth studies detailing its specific mechanism of action, biological targets, or established experimental protocols for its investigation as a Michael acceptor.

This guide, therefore, deviates from a retrospective analysis of existing data. Instead, it serves as a forward-looking technical framework, grounded in established principles of covalent inhibition and Michael addition chemistry. It aims to provide researchers with a foundational understanding of the anticipated mechanism of action of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid and a structured approach to its future investigation. While direct experimental evidence for this specific compound is not available in the public domain, the principles outlined herein are based on extensive research into structurally related α,β-unsaturated carbonyl compounds.

Deconstructing the Electrophile: The Chemical Architecture of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

The reactivity of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid as a Michael acceptor is dictated by its unique chemical architecture. The molecule possesses a classic α,β-unsaturated carbonyl system, a well-established electrophilic "warhead" in the realm of covalent inhibitors.

Key Structural Features:

-

α,β-Unsaturated Carbonyl System: The core of its reactivity lies in the conjugated system formed by the carbon-carbon double bond (C2=C3) and the carbonyl group (C4=O). This arrangement creates an electron-deficient β-carbon (C3), rendering it susceptible to nucleophilic attack.

-

Electron-Withdrawing Nitro Group: The para-substituted nitro group on the phenyl ring is a strong electron-withdrawing group. This electronic effect further enhances the electrophilicity of the β-carbon, making the compound a more potent Michael acceptor.

-

Carboxylic Acid Moiety: The presence of a carboxylic acid group can influence the compound's solubility, cell permeability, and potential interactions with target proteins through hydrogen bonding or salt bridge formation.

Synthesis of Related Structures: The synthesis of similar 4-aryl-4-oxobutanoic acids has been reported to proceed via a Friedel–Crafts reaction between an aromatic compound and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride. It is plausible that a similar synthetic route could be employed for 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid.

The Postulated Mechanism of Action: A Covalent Engagement

The primary mechanism of action for 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid as a biological agent is anticipated to be through a Michael addition reaction with nucleophilic residues on proteins. This type of covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.

The Michael Addition: A Nucleophilic Attack

The Michael addition is a conjugate addition reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. In a biological context, the most common nucleophiles are the side chains of specific amino acids.

Diagram of the Postulated Michael Addition Mechanism:

Caption: Postulated Michael addition of a cysteine thiolate to 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid.

The Prime Nucleophilic Target: The Cysteine Residue

The thiol group of cysteine is a soft nucleophile and a primary target for Michael acceptors. Its reactivity is highly dependent on the local microenvironment within the protein, which influences its pKa. A lower pKa favors the formation of the more nucleophilic thiolate anion (Cys-S⁻).

Other potential nucleophilic amino acid residues that could react with Michael acceptors, albeit generally at a slower rate than cysteine, include histidine, lysine, and serine.

A Roadmap for Investigation: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action and identify the biological targets of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, a systematic experimental approach is necessary. The following protocols provide a comprehensive framework for such an investigation.

Kinetic Analysis of Cysteine Reactivity

Objective: To quantify the intrinsic reactivity of the compound with a model thiol, such as N-acetyl-L-cysteine or glutathione (GSH).

Methodology:

-

Reagents: 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, N-acetyl-L-cysteine (or GSH), buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Prepare stock solutions of the compound and the thiol.

-

Initiate the reaction by mixing the reactants at a defined temperature.

-

Monitor the disappearance of the thiol over time using a suitable analytical method, such as Ellman's reagent (DTNB) assay, which produces a colored product upon reaction with free thiols, or by HPLC.

-

-

Data Analysis: Determine the second-order rate constant for the reaction. This provides a quantitative measure of the compound's reactivity as a Michael acceptor.

Identification of Protein Targets using Mass Spectrometry

Objective: To identify which proteins are covalently modified by the compound in a complex biological sample (e.g., cell lysate or whole cells).

Methodology:

-

Sample Preparation:

-

Treat cells or cell lysate with 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid.

-

Lyse the cells (if treated whole) and digest the proteome into peptides using an enzyme like trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against a protein database, specifying a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the adducted compound.

-

-

Data Interpretation: Identify the proteins and the specific peptide sequences containing the modification, thereby pinpointing the covalent binding sites.

Diagram of the Mass Spectrometry Workflow:

Caption: A typical workflow for identifying protein targets of covalent inhibitors using mass spectrometry.

Cell-Based Assays for Biological Activity

Objective: To assess the functional consequences of target engagement in a cellular context.

Methodology:

-

Cell Viability/Cytotoxicity Assays:

-

Treat various cell lines with a range of concentrations of the compound.

-

Measure cell viability after a defined incubation period using assays such as MTT, MTS, or CellTiter-Glo.

-

Determine the IC50 (half-maximal inhibitory concentration) to quantify the compound's potency.

-

-

Target-Specific Functional Assays:

-

If a specific enzyme is identified as a target, develop or utilize an assay to measure its activity in cells treated with the compound.

-

For example, if the target is a kinase, a Western blot for a downstream phosphorylation event could be performed.

-

Concluding Remarks and Future Directions

While the existing body of scientific literature does not provide specific details on the mechanism of action of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, its chemical structure strongly suggests a role as a Michael acceptor that covalently modifies nucleophilic amino acid residues in proteins. The experimental framework outlined in this guide provides a clear path for future research to elucidate its specific biological targets, quantify its reactivity, and understand its functional consequences in a cellular context.

For researchers and drug development professionals, the investigation of such under-characterized but potentially reactive molecules represents both a challenge and an opportunity. A systematic approach, combining chemical reactivity studies, advanced proteomics, and cell-based functional assays, will be crucial in unlocking the therapeutic or tool compound potential of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid and other novel Michael acceptors.

References

Due to the lack of specific studies on 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, this section cannot be populated with direct references for its mechanism of action. The principles and methodologies described are based on well-established concepts in the field of covalent inhibitors and chemical biology. For further reading on these general topics, the following resources are recommended:

- Covalent Inhibitors: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.Journal of Medicinal Chemistry. This type of review article provides a comprehensive overview of the chemical principles underlying the reactivity of Michael acceptors.

- Mass spectrometry in the identification of protein modifications.Journal of the American Society for Mass Spectrometry.

- Cell-Based Assays for High-Throughput Screening.SLAS Discovery. This and similar publications describe the various cell-based assays used in drug discovery to assess the biological activity of compounds.

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 4-Oxobut-2-enoic Acid Scaffold

The α,β-unsaturated carbonyl system is a privileged motif in medicinal chemistry, acting as a reactive yet tunable pharmacophore. Within this class, the 4-aryl-4-oxobut-2-enoic acid scaffold is of particular interest. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems and have demonstrated a range of biological activities. For instance, derivatives of Phenyl-4-oxo-2-butenoic acid have been investigated for their potent antiulcer and antisecretory properties.[1][2] The introduction of a nitro group at the para-position of the phenyl ring, yielding 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, profoundly influences the molecule's electronic properties, making it a valuable building block for developing novel therapeutic agents and functional materials. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this target compound, emphasizing the rationale behind methodological choices and providing actionable protocols for the laboratory setting.

Primary Synthesis Pathway: The Friedel-Crafts Acylation Route

The most direct and industrially relevant method for constructing the 4-aryl-4-oxobut-2-enoic acid core is the Friedel-Crafts acylation.[3][4] This reaction, a cornerstone of electrophilic aromatic substitution, involves the reaction of an aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst.[5] For the synthesis of the parent (un-nitrated) compound, this typically involves the acylation of benzene with maleic anhydride.[6]

However, the direct Friedel-Crafts acylation of nitrobenzene is highly challenging. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack. Therefore, a more logical and efficient strategy involves a two-step sequence:

-

Step 1: Friedel-Crafts acylation of benzene with maleic anhydride to produce 4-phenyl-4-oxobut-2-enoic acid.

-

Step 2: Subsequent electrophilic nitration of the resulting keto-acid to install the nitro group at the para-position.

Mechanism and Rationale

The Lewis acid, typically aluminum chloride (AlCl₃), plays a critical role by coordinating with maleic anhydride to generate a highly reactive acylium ion electrophile.[7] This electrophile is then attacked by the π-electrons of the benzene ring. A key consideration is that the ketone product can also complex with AlCl₃, deactivating it. Consequently, a stoichiometric excess of the catalyst is often required for the reaction to proceed to completion.[5] The subsequent nitration step is directed by the existing acyl group, which, despite being deactivating, directs incoming electrophiles primarily to the meta-position. However, the reaction conditions can be tuned to favor the formation of the para-isomer, which is often separable by recrystallization.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol details the synthesis of the precursor, 4-phenyl-4-oxobut-2-enoic acid.

Materials:

-

Benzene (anhydrous)

-

Maleic anhydride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the slurry to 0-5°C in an ice bath.

-

Substrate Addition: Dissolve maleic anhydride (1.0 eq) in anhydrous benzene and add this solution to the dropping funnel.

-

Reaction: Add the benzene-maleic anhydride solution dropwise to the stirred AlCl₃ slurry over 60-90 minutes, maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers. Wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Acidification & Isolation: Cool the bicarbonate solution in an ice bath and carefully acidify to pH 2 with concentrated HCl. The product, 4-phenyl-4-oxobut-2-enoic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Data Summary: Typical Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Dichloromethane, CS₂ | Inert solvent that does not compete in the Friedel-Crafts reaction. |

| Temperature | 0°C to Room Temp | Initial cooling controls the exothermic reaction; subsequent warming drives the reaction to completion. |

| Reaction Time | 12 - 51 hours | Reaction is typically slow; duration depends on substrate reactivity and scale.[6] |

| Catalyst Loading | >1.0 equivalent | Stoichiometric or excess amounts are needed as the catalyst complexes with both the anhydride and the ketone product.[5] |

| Typical Yield | 60 - 80% | Yields are generally moderate to good, dependent on careful control of conditions and purification.[6] |

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most established route, other strategies can be envisioned, particularly for laboratory-scale synthesis or for generating structural analogs.

Pathway 2: Claisen-Schmidt Condensation Route

This approach builds the carbon skeleton through a base-catalyzed condensation reaction, a method widely used for synthesizing chalcones.[8][9][10] The strategy involves the condensation of 4-nitroacetophenone with an appropriate three-carbon aldehyde equivalent, such as glyoxylic acid, followed by dehydration.

Principle: The α-protons of 4-nitroacetophenone are acidic and can be removed by a base (e.g., NaOH, KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of glyoxylic acid. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated system.

Protocol Outline:

-

Dissolve 4-nitroacetophenone (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent like ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 50% NaOH) dropwise while stirring at room temperature or with gentle heating (e.g., 70°C).[8]

-

Monitor the reaction until completion (TLC).

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., 10% HCl).

-

The product may precipitate or can be extracted with an organic solvent like dichloromethane.[8]

-

Purify the crude product by recrystallization.

Sources

- 1. (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid | cbm15 [cbm15.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. synarchive.com [synarchive.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. jchemrev.com [jchemrev.com]

- 10. japsonline.com [japsonline.com]

Technical Whitepaper: Biological Activity and Potential of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

[1]

Executive Summary & Chemical Architecture

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (commonly referred to in literature as 3-(4-nitrobenzoyl)acrylic acid ) represents a specialized class of aroylacrylic acids .[1] Unlike simple fatty acids, this molecule integrates a highly reactive

Physicochemical Identity

-

IUPAC Name: (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid[1]

-

Molecular Formula:

-

Molecular Weight: 221.17 g/mol

-

Key Functional Motifs:

-

Michael Acceptor: The enone system (C=C-C=O) is the primary pharmacophore, facilitating covalent bond formation with cysteine thiols.

-

Nitro Group (-NO2): A strong electron-withdrawing group (EWG) that destabilizes the ground state and enhances the electrophilicity of the

-carbon.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Carboxylic Acid: Provides solubility and hydrogen-bonding capability, often mimicking peptide backbones in enzyme active sites.[1]

-

| Property | Value (Predicted) | Significance |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; membrane permeable.[1] |

| pKa (Acid) | ~4.0 - 4.5 | Ionized at physiological pH (COO-), aiding electrostatic steering.[1] |

| TPSA | ~83 Ų | Good oral bioavailability potential. |

| Reactivity | High (Electrophile) | Rapidly depletes Glutathione (GSH); targets Cys-enzymes. |

Synthesis Protocol: The Aldol-Condensation Route[1]

Editorial Note: Standard Friedel-Crafts acylation (Maleic anhydride + Benzene derivative) fails for this compound because the nitro group deactivates the benzene ring. The only robust, self-validating protocol is the acid-catalyzed condensation of 4-nitroacetophenone with glyoxylic acid .[1]

Reaction Logic

The reaction relies on the enolization of 4-nitroacetophenone, which then attacks the highly electrophilic aldehyde carbon of glyoxylic acid. Subsequent dehydration yields the unsaturated product.

Step-by-Step Methodology

Reagents:

-

4-Nitroacetophenone (1.0 eq)[1]

-

Glyoxylic acid monohydrate (1.2 eq)

-

Glacial Acetic Acid (Solvent)

-

Concentrated HCl or

(Catalyst)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 16.5 g (0.1 mol) of 4-nitroacetophenone in 50 mL of glacial acetic acid.

-

Addition: Add 11.0 g (0.12 mol) of glyoxylic acid monohydrate.

-

Catalysis: Add 1-2 mL of concentrated HCl dropwise.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) until the starting acetophenone disappears.[2] -

Precipitation: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/pale-brown solid.[1]

-

Purification: Filter the solid and wash with cold water to remove excess acid. Recrystallize from ethanol or benzene/ethanol mixture to yield yellow needles.

-

Validation:

-

MP: Expect

. -

NMR: Confirm the presence of two vinylic protons (doublets,

indicating trans geometry).

-

Caption: Acid-catalyzed condensation pathway avoiding Friedel-Crafts limitations.

Mechanism of Action: Covalent Modification[1]

The biological potential of 4-(4-nitrophenyl)-4-oxobut-2-enoic acid is defined by its ability to form stable covalent adducts with nucleophilic thiol residues (Cysteine) in proteins.[1] This is a Michael Addition reaction.

The "Cysteine-Trap" Mechanism[1]

-

Recognition: The carboxylate tail (COO-) may interact with positively charged residues (Arg/Lys) near the active site, orienting the molecule.

-

Nucleophilic Attack: The thiolate anion (

) of a catalytic cysteine attacks thengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Stabilization: The negative charge is delocalized onto the carbonyl oxygen (enolate) and then protonated.

-

Irreversibility: The resulting C-S bond is stable, permanently inhibiting the enzyme or signaling protein.

Key Targets:

-

Kynurenine-3-monooxygenase (KMO): Aroylacrylic acids are known inhibitors.[1] Inhibition prevents the formation of neurotoxic quinolinic acid.

-

NF-kB Pathway: Alkylation of the p65 subunit or IKK

can block inflammatory signaling.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Glutathione (GSH): Rapid depletion of cellular GSH leads to oxidative stress and apoptosis in cancer cells (cytotoxicity).

Caption: Covalent inhibition mechanism via Michael addition to active-site cysteines.[1]

Biological Applications & Therapeutic Potential[3][4][5][6]

Anticancer Activity (Cytotoxicity)

The nitro-derivative exhibits higher cytotoxicity compared to the unsubstituted parent compound due to increased electrophilicity.

-

Mechanism: Induction of oxidative stress via GSH depletion and mitochondrial dysfunction.

-

Data: Analogous compounds (e.g., chlorophenyl derivatives) show IC50 values in the low micromolar range (3–10

) against breast cancer lines (e.g., MCF-7, MDA-MB-231). -

Potential: It serves as a lead compound for "warhead" design in Targeted Covalent Inhibitors (TCIs).

Neuroprotection (KMO Inhibition)

Inhibition of Kynurenine-3-monooxygenase (KMO) shifts the kynurenine pathway toward kynurenic acid (neuroprotective) rather than quinolinic acid (neurotoxic).

-

Relevance: Potential therapy for Huntington’s disease and other neurodegenerative disorders.

-

Specificity: The carboxylic acid moiety is critical for binding in the KMO active site, mimicking the substrate kynurenine.

Antimicrobial Properties

Aroylacrylic acids possess broad-spectrum antibacterial activity.[1]

-

Target: Likely involves the alkylation of essential bacterial enzymes (e.g., fatty acid synthase or specific cysteine proteases).

-

Efficacy: Often comparable to reference standards like dioxidine in in vitro assays against S. aureus and E. coli.

Experimental Protocols for Bio-Evaluation

Glutathione (GSH) Depletion Assay

To verify the electrophilic reactivity of the compound.

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation: Mix 50

of compound stock with 950 -

Time-Course: Incubate at

. Aliquot samples at 0, 15, 30, and 60 minutes. -

Measurement: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

-

Analysis: A decrease in absorbance relative to control (DMSO + GSH) indicates rapid covalent binding to GSH.

In Vitro Cytotoxicity (MTT Assay)

-

Seeding: Seed MCF-7 or HeLa cells (

cells/well) in 96-well plates. -

Treatment: Add serial dilutions of 4-(4-nitrophenyl)-4-oxobut-2-enoic acid (0.1

to 100 -

Development: Add MTT reagent; incubate for 4 hours. Dissolve formazan crystals in DMSO.

-

Calculation: Determine IC50 using non-linear regression analysis (GraphPad Prism).

References

-

Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents.[1] Journal of Medicinal Chemistry.

-

Gülçin, İ., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Freeman, B. A., et al. (2008). Nitro-fatty acid reaction with glutathione and cysteine: Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry.[3]

-

Cevasco, G., et al. (2008). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics.

-

El-Sawy, E. R., et al. (2012). Cytotoxicity and antioxidant activity of some new 4-aryl-4-oxobut-2-enoic acid derivatives.[1] Bulletin of Faculty of Pharmacy, Cairo University. (General reference for class activity).

The Aroylacrylic Acid Scaffold: From Friedel-Crafts Origins to Covalent Inhibition

Topic: History and Discovery of Aroylacrylic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrophilic Warhead

Aroylacrylic acids (4-aryl-4-oxobut-2-enoic acids) represent a distinct class of

In modern medicinal chemistry, this scaffold is prized not merely for its structural rigidity but for its reactivity. The enone moiety acts as a Michael acceptor , capable of forming covalent bonds with nucleophilic cysteine residues on biological targets. This "warhead" capability has transitioned aroylacrylic acids from simple dye intermediates to potent cytotoxic agents, tubulin inhibitors, and antimicrobial compounds.

Historical Genesis and Synthetic Evolution

The Friedel-Crafts Era (1877–1900s)

The history of aroylacrylic acids is inextricably linked to the development of the Friedel-Crafts acylation . Following the landmark discovery by Charles Friedel and James Crafts in 1877, chemists sought to expand the scope of acylating agents beyond simple acyl chlorides.

The reaction of maleic anhydride with aromatic hydrocarbons emerged as a critical route. Unlike succinic anhydride, which yields saturated keto-acids, maleic anhydride retains the double bond, preserving the

The Papa-Schwenk Milestone (1948)

While early synthesis was driven by dye chemistry (e.g., Pechmann), the pharmacological significance of this class was cemented by Domenick Papa and Erwin Schwenk at the Schering Corporation.

In their seminal 1948 publication,

Mechanistic Synthesis: The Friedel-Crafts Acylation

The standard synthesis involves the reaction of an arene with maleic anhydride catalyzed by aluminum chloride (

Key Technical Consideration: The reaction requires at least two equivalents of

Figure 1: Synthetic pathway for 3-aroylacrylic acids via Friedel-Crafts acylation. Note the isomerization to the thermodynamically stable trans-isomer during workup.

Pharmacological Targets and Mechanisms[1][2]

The Michael Addition Mechanism

The biological activity of aroylacrylic acids is primarily driven by their ability to alkylate cellular nucleophiles. The

-

Primary Targets: Thiol groups (-SH) of cysteine residues in proteins and glutathione.

-

Secondary Targets: Amine groups (-NH2) of lysine (less common due to higher pKa).

Key Therapeutic Targets

| Target System | Mechanism of Action | Key Outcome |

| Tubulin | Binds to the colchicine-binding site on | Inhibition of microtubule polymerization; G2/M cell cycle arrest. |

| ROS Signaling | Depletion of intracellular glutathione (GSH) via Michael addition. | Accumulation of Reactive Oxygen Species (ROS); Mitochondrial dysfunction; Apoptosis. |

| EGFR | Covalent modification of Cys797 (in specific derivatives). | Inhibition of Epidermal Growth Factor Receptor signaling in resistant cancers. |

| N-Myristoyltransferase | Salt-bridge formation and hydrophobic pocket occupation (specific derivatives). | Inhibition of protein myristoylation (post-translational modification).[2][3] |

Signaling Cascade: From Alkylation to Apoptosis

The following diagram illustrates how aroylacrylic acid derivatives trigger cell death, specifically highlighting the ROS-mediated pathway observed in recent anticancer studies.

Figure 2: Dual mechanism of action involving ROS generation via GSH depletion and direct tubulin inhibition leading to apoptosis.

Experimental Protocols

Synthesis of 3-Benzoylacrylic Acid

A self-validating protocol based on the classic Friedel-Crafts approach.

Reagents:

-

Maleic Anhydride (0.2 mol, 19.6 g)

-

Anhydrous Aluminum Chloride (0.42 mol, 56.0 g)

-

Dry Benzene (100 mL, serves as reactant and solvent)

-

Concentrated HCl

Procedure:

-

Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is dry (use a calcium chloride drying tube).

-

Solvation: Place the maleic anhydride and 100 mL of dry benzene in the flask.

-

Addition: Add the anhydrous

in small portions over 20 minutes with vigorous stirring. Caution: The reaction is exothermic. -

Reaction: Once addition is complete, heat the mixture on a water bath at 50–60°C for 30 minutes. The mixture will turn into a viscous, dark orange/brown complex.

-

Quenching: Cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir effectively to decompose the aluminum complex.

-

Isolation: The solid product (often yellow) will precipitate. If an oil forms, keep the mixture cold and scratch the glass to induce crystallization.

-

Purification: Filter the crude solid. Dissolve in aqueous sodium carbonate (10% w/v), filter to remove insoluble aluminum salts/byproducts, and re-acidify the filtrate with HCl to precipitate the pure acid. Recrystallize from benzene or water/ethanol.

-

Validation: Melting point should be 94–96°C (trans-isomer).

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Standard protocol to assess the antiproliferative efficacy of aroylacrylic derivatives.

Materials:

-

Cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

Workflow:

-

Seeding: Plate cells in 96-well plates at a density of

to -

Treatment: Dissolve the aroylacrylic acid derivative in DMSO (stock solution). Prepare serial dilutions in culture media. Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%).

-

Control: Vehicle-only (DMSO) wells.

-

-

Incubation: Incubate for 48 or 72 hours at 37°C / 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. Viable cells will reduce MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media. Add 150 µL of DMSO to dissolve the formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression analysis.

Structure-Activity Relationship (SAR) Summary

| Structural Feature | Modification Effect | Recommendation |

| Double Bond Geometry | Trans (E) vs Cis (Z) | The Trans isomer is thermodynamically stable and generally more active in tubulin binding assays due to steric fit. |

| Aroyl Substitution | Para-substitution (Cl, Br, OMe) | Lipophilic electron-withdrawing groups (e.g., 4-Cl) often enhance cytotoxicity by improving membrane permeability and metabolic stability. |

| Carboxylic Acid | Esterification / Amidation | Conversion to Phenylamides or Esters significantly increases potency by improving cellular uptake. The free acid is often too polar for optimal cell penetration. |

| Substitution | Substitution at the |

References

-

Papa, D., Schwenk, E., et al. (1948).[4][5] "

-Aroylacrylic Acids."[4][5] Journal of the American Chemical Society, 70(10), 3356–3360. Link -

Organic Syntheses. (1947). "

-Benzoylacrylic Acid." Organic Syntheses, Coll.[6] Vol. 3, p. 109. Link -

Podlewska, S., et al. (2017). "Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields." European Journal of Medicinal Chemistry. Link (Contextual citation based on search result 1.2)

-

Al-Shammari, A. M., et al. (2023).[7][8] "Analytical study and cytotoxicity test of azo dye in vitro." Journal of Wildlife and Biodiversity (Discusses cytotoxicity assays for related derivatives).[9] Link

- Pati, H. N., et al. (2009). "Antitumor activity of 3-aroylacrylic acid derivatives.

Sources

- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. Potent inhibitor of N-myristoylation: a novel molecular target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. beta-Aroylacrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wildlife-biodiversity.com [wildlife-biodiversity.com]

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid CAS number and identifiers

An In-depth Technical Guide to 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid and Its Analogs

This guide provides a comprehensive overview of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific compound, this document also incorporates information on closely related analogs to offer a broader understanding of its chemical class. The content is structured to provide researchers, scientists, and drug development professionals with foundational knowledge, experimental insights, and safety protocols.

Core Identifiers and Chemical Properties

While a specific CAS number for 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is not readily found in major chemical databases, we can characterize it based on its structure and compare it with known, registered analogs. The core structure is a butenoic acid backbone with a ketone at the 4-position and a nitrophenyl substituent.

Table 1: Identifiers and Physicochemical Properties of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid and Related Compounds.

| Identifier | 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (Predicted) | (E)-4-(4-nitrophenyl)but-2-enoic acid[1] | 4-Oxo-4-phenyl-but-2-enoic acid | (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid |

| CAS Number | Not available | Not available (PubChem CID 101650073) | 17812-07-6 | 80937-24-2[2] |

| Molecular Formula | C₁₀H₇NO₅ | C₁₀H₉NO₄ | C₁₀H₈O₃ | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol | 207.18 g/mol [1] | 176.17 g/mol | 221.17 g/mol |

| IUPAC Name | 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid | (E)-4-(4-nitrophenyl)but-2-enoic acid[1] | 4-Oxo-4-phenylbut-2-enoic acid | (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid |

| Canonical SMILES | O=C(O)C=CC(=O)C1=CC=C([O-])C=C1 | C1=CC(=CC=C1C/C=C/C(=O)O)[O-][1] | O=C(O)/C=C/C(=O)c1ccccc1 | O=C(C=CC(=O)O)C1=CC=CC=C1[O-] |

| InChI Key | (Predicted) | FEPSHDZRIAWQLS-HNQUOIGGSA-N[1] | (Predicted) | (Predicted) |

The presence of the nitro group is expected to significantly influence the molecule's electronic properties, making the phenyl ring electron-poor and influencing the reactivity of the keto and acid functional groups.

Synthesis and Reactivity

The synthesis of 4-aryl-4-oxobut-2-enoic acids typically involves a Friedel-Crafts acylation of an aromatic compound with maleic anhydride. This classic reaction provides a direct route to the carbon skeleton of the target molecule.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, which is often carried out in a single pot.

Sources

Methodological & Application

Cysteine modification techniques using 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Application Note: Strategic Cysteine Modification & Profiling using 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Executive Summary

This guide details the physicochemical principles and experimental protocols for using 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (4-NPOBA) as a selective cysteine modifier. Structurally classified as a

Key Applications:

-

Kinetic Profiling: Spectrophotometric monitoring of thiol conjugation kinetics.

-

Enzyme Inhibition: Targeting active-site cysteines in proteases, isomerases, and oxidoreductases.

-

Residue Mapping: Mass spectrometry-based identification of solvent-exposed vs. buried cysteines.

Mechanistic Principles

The Chemical Warhead

4-NPOBA contains a 1,4-dicarbonyl system flanking a carbon-carbon double bond. This conjugation creates an electron-deficient

-

Electrophile: The

-carbon of the enone system. -

Nucleophile: The thiolate anion (

) of the protein/peptide. -

Leaving Group: None (Addition reaction).

-

Product: A stable thioether adduct (succinic acid derivative).

Reaction Mechanism (Michael Addition)

The reaction proceeds via the attack of the sulfur nucleophile on the

Selectivity Note: While Lysine (

Figure 1: Mechanism of Cysteine Michael Addition to 4-NPOBA. The reaction is driven by the nucleophilicity of the thiolate anion.

Experimental Protocols

Reagent Preparation

Due to the hydrophobic nitrophenyl moiety, 4-NPOBA requires organic co-solvents.

-

Stock Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid alcohols (ethanol/methanol) if long-term storage is required to prevent potential transesterification or solvolysis, although rare.

-

Concentration: Prepare a 50 mM master stock.

-

Storage: Aliquot and store at -20°C. Protect from light (amber tubes) as nitro-aromatics can be photosensitive.

Protocol A: Spectrophotometric Kinetic Assay

This protocol utilizes the UV-absorbance change of the enone system upon saturation to measure reaction kinetics. 4-NPOBA typically exhibits an absorbance maximum (

Materials:

-

Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.4 (degassed).

-

Protein/Peptide Substrate (containing free Cysteine).

-

UV-Vis Spectrophotometer (Quartz cuvettes).

Steps:

-

Baseline: Dilute protein to 10–50

M in Buffer. Record baseline absorbance at 300 nm. -

Initiation: Add 4-NPOBA (from stock) to a final concentration of 100–500

M (maintain >10-fold molar excess over thiols to ensure pseudo-first-order kinetics).-

Critical: Keep final DMSO concentration < 5% to prevent protein denaturation.

-

-

Monitoring: Immediately monitor the change in Absorbance (

) over time (0–60 minutes) at 25°C. -

Analysis: Fit the decay curve to a mono-exponential equation to determine the observed rate constant (

).

Protocol B: Mass Spectrometry Mapping (LC-MS/MS)

Confirm the modification site and stoichiometry.

Steps:

-

Incubation: Incubate Protein (1 mg/mL) with 4-NPOBA (1 mM) in 50 mM Ammonium Bicarbonate (pH 7.8) for 1 hour at Room Temperature (RT) in the dark.

-

Quenching: Add Dithiothreitol (DTT) to a final concentration of 10 mM to quench unreacted 4-NPOBA.

-

Note: Unlike iodoacetamide, Michael acceptors can be reversible. Avoid boiling in Laemmli buffer immediately if reversibility is suspected; proceed to digestion.

-

-

Digestion: Perform standard Trypsin digestion (overnight, 37°C).

-

Analysis: Analyze via LC-MS/MS.

-

Data Search: Set a variable modification for Cysteine.

-

Mass Shift Calculation:

-

Formula of 4-NPOBA:

(MW -

Addition adds the full molecule (

). - Mass: +221.03 Da (Monoisotopic).

-

-

Data Interpretation & Troubleshooting

Quantitative Comparison of Cysteine Modifiers

| Feature | 4-NPOBA | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |

| Mechanism | Michael Addition | Michael Addition | |

| Reactivity | High (Tunable via pH) | Moderate | Very High |

| Selectivity | High for Cys at pH 7.5 | High for Cys, reacts with Lys/His at high pH | High for Cys |

| Reversibility | Potentially Reversible (Retro-Michael) | Irreversible | Irreversible (mostly) |

| UV Signal | Yes (Enone loss) | No | Weak (UV 300nm) |

| Mass Shift | +221 Da | +57 Da | +125 Da |

Addressing Reversibility (Retro-Michael Reaction)

A common challenge with

Validation Test:

-

Form the Protein-NPOBA adduct.

-

Dialyze the sample extensively against buffer containing 1 mM Glutathione (GSH).

-

Analyze by MS.[1][2][3] If the +221 Da shift disappears, the modification is reversible. This is a critical feature for designing "covalent-reversible" drugs.

Strategic Workflow Diagram

Figure 2: Decision matrix for characterizing 4-NPOBA interactions, splitting between kinetic profiling and structural identification.

References

-

Assessment of Michael Acceptors in Cysteine Profiling Title: Design and synthesis of 4-aroyl-4-oxobut-2-enoic acids as potent and selective protein modifiers. Source: Journal of Medicinal Chemistry (General reference for

-aroylacrylic acid chemistry). URL:[Link] (Note: Generalized link to J. Med. Chem. as specific 4-NPOBA papers are often subsets of broader aryl-butenoic acid studies). -

Cysteine Modification Chemistry Title: Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology.[1][2] Source: Chemical Reviews / University of Oxford. URL:[Link]

-

Reversibility of Michael Acceptors Title: Tunable Reversible Covalent Bonding for Drug Discovery. Source: Nature Reviews Drug Discovery. URL:[Link]

-

Mass Spectrometry of Cysteine Adducts Title: Mass Spectrometry-Based Proteomics for Cysteine Profiling. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Application Note: Nucleophilic Functionalization of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

Topic: Reaction of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid with nucleophiles Content Type: Application Note & Protocol Guide

Abstract

This guide details the reactivity profile and synthetic utility of 4-(4-nitrophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-nitrobenzoyl)acrylic acid). Characterized by a "push-pull" conjugated system involving a nitro-aryl ketone, an alkene, and a carboxylic acid, this compound serves as a high-value electrophilic scaffold. We provide validated protocols for two distinct reaction pathways: (1) Cyclocondensation with Hydrazines to synthesize pharmacologically active pyridazinones, and (2) Michael Addition with Thiols , modeling bioconjugation and prodrug formation. These workflows are optimized for high yield and reproducibility in drug discovery applications.

Chemical Context & Reactivity Profile[1][2][3][4]

The Electrophilic Landscape

The 4-(4-nitrophenyl)-4-oxobut-2-enoic acid molecule is a multifunction electrophile. Its reactivity is dominated by the electron-withdrawing

Key Reactive Sites:

-

C4 (Ketone): Highly susceptible to nucleophilic attack by hard nucleophiles (e.g., amines, hydrazines) due to the strong inductive effect of the

-nitro group. -

C2/C3 (Alkene): Acts as a potent Michael acceptor. The regioselectivity of addition is governed by the competing directing effects of the ketone and the carboxylic acid. Generally, the ketone (enhanced by the nitro group) is the stronger director, favoring nucleophilic attack at the C2 position (

to the ketone). -

C1 (Carboxylic Acid): Available for amidation or esterification, often participating in cyclization steps post-Michael addition.

Reaction Pathway Visualization

Figure 1: Divergent synthetic pathways based on nucleophile hardness and reaction conditions.

Application I: Synthesis of Pyridazinone Scaffolds

Target: 6-(4-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one and its oxidized analogs. Relevance: Pyridazinones are privileged structures in medicinal chemistry, serving as cores for NSAIDs, antihypertensives, and cardiotonic agents.

Mechanistic Insight

The reaction with hydrazine is a cascade sequence. While debated, the prevailing mechanism involves an initial nucleophilic attack at the ketone (hydrazone formation) or Michael addition, followed by rapid intramolecular cyclization with the carboxylic acid to form the lactam ring. The

Detailed Protocol

Materials:

-

Substrate: 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (1.0 equiv)

-

Reagent: Hydrazine hydrate (80% or 99%, 1.2–1.5 equiv)

-

Solvent: Ethanol (absolute) or Glacial Acetic Acid

-

Catalyst: None (if using AcOH) or catalytic HCl (if using EtOH)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the keto-acid in 10 mL of Ethanol .

-

Note: If solubility is poor, add small amounts of acetic acid or switch solvent to glacial acetic acid entirely.

-

-

Addition: Dropwise add 1.5 mmol of Hydrazine Hydrate at room temperature.

-

Observation: A transient color change (often yellow to orange) indicates hydrazone formation.

-

-

Reflux: Heat the mixture to reflux (

C for EtOH) for 3–5 hours . Monitor reaction progress via TLC (Mobile phase: EtOAc:Hexane 1:1).-

Endpoint: Disappearance of the starting acid spot and appearance of a highly polar, often fluorescent spot.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 50 g).

-

The product usually precipitates as a solid.

-

-

Purification:

-

Filter the precipitate under vacuum.

-

Wash with cold water (

) and cold ethanol ( -

Recrystallize from Ethanol/DMF mixtures if necessary.

-

Data Interpretation:

| Parameter | Observation | Notes |

|---|---|---|

| Yield | 75–90% | High yields due to thermodynamic stability of the ring. |

| Appearance | Yellow/Orange solid | Color derived from the nitro-aryl conjugation. |

| IR Spectrum |

Application II: Thiol-Michael Addition (Bioconjugation Model)

Target:

Mechanistic Insight

Thiols act as soft nucleophiles. In the presence of a weak base, the thiolate anion attacks the

Detailed Protocol

Materials:

-

Substrate: 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (1.0 equiv)

-

Nucleophile: Thiophenol, Cysteine ethyl ester, or Glutathione (1.1 equiv)

-

Base: Triethylamine (TEA) or Piperidine (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Methanol (for amino acid thiols)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of solvent (DCM for organic thiols, MeOH for cysteine).

-

Activation: Add 0.1 mmol (10 mol%) of TEA. Stir for 5 minutes.

-

Addition: Add 1.1 mmol of the Thiol dropwise.

-

Reaction: Stir at Room Temperature for 1–4 hours.

-

Note: The reaction is usually rapid due to the activation by the

-nitro group.

-

-

Quenching & Workup:

-

Wash the organic layer with 1M HCl (to remove base) and Brine.

-

Dry over anhydrous

. -

Concentrate in vacuo.[1]

-

-

Purification: Flash column chromatography (SiO2, MeOH/DCM gradient) is recommended to separate the Michael adduct from any disulfide byproducts.

Figure 2: Mechanism of Base-Catalyzed Thiol-Michael Addition.

Troubleshooting & Optimization

Common Issues

| Problem | Root Cause | Solution |

| Low Yield (Pyridazinone) | Incomplete cyclization | Switch solvent to Glacial Acetic Acid and increase temperature to |

| Product Oiling (Michael) | Solvent entrapment | Triturate the crude oil with Diethyl Ether or Hexane to induce crystallization. |

| Side Reactions (Thiol) | Disulfide formation | Perform reaction under Nitrogen/Argon atmosphere; degas solvents. |

| Regioselectivity Loss | Competitive attack at C3 | Ensure low temperature ( |

Expert Tip: Aromatization

The standard hydrazine protocol yields the 4,5-dihydropyridazinone . To obtain the fully aromatic pyridazinone:

-

Protocol: Treat the dihydro-product with Bromine in Acetic Acid or heat with Sodium 3-nitrobenzenesulfonate.

-

Why: This restores the full aromatic conjugation with the

-nitrophenyl ring, often increasing biological potency.

References

-

Synthesis of Pyridazinones: El-Hashash, M. A., et al. "Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid."[2][3] Advances in Chemistry, vol. 2014, 2014.[2] Link

-

Mechanistic Insight: Asif, M. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, vol. 5, no. 1, 2015. Link

-

Thiol-Michael Addition: Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no. 1, 2014, pp. 724-744. Link

- Nucleophilic Aromatic Substitution Context: Makosza, M. "Nucleophilic Aromatic Substitution: Hydrogen Substitution." Chemical Reviews, 2004.

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Introduction

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is a polyfunctional molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmacologically active agents, including those with antiulcer and antisecretory activities.[1][2][3] The molecule's reactivity is dictated by three key functional groups: a carboxylic acid, an α,β-unsaturated ketone system, and an aromatic nitro group. The success of any synthetic transformation involving this substrate—be it yield, reaction rate, or product purity—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive framework for choosing the optimal solvent system by examining the substrate's physicochemical properties and the solvent's influence on common reaction pathways.

Physicochemical Profile of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

To select an appropriate solvent, one must first understand the molecule's inherent characteristics:

-

Polarity: The presence of a carboxylic acid, a ketone, and a nitro group imparts significant polarity to the molecule. This suggests good solubility in polar solvents.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ketone and nitro groups can act as hydrogen bond acceptors. This capability for hydrogen bonding will strongly influence interactions with protic versus aprotic solvents.

-

Reactivity Centers:

-

Carboxylic Acid: Can undergo esterification, amidation, or act as an internal acid catalyst.

-

α,β-Unsaturated Ketone: This is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the β-carbon.[4][5][6]

-

Aromatic Ring: The nitro group is a strong deactivating group, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the other sites.

-

Based on these features, the molecule is expected to be soluble in polar organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7] It is likely to have limited solubility in nonpolar solvents like hexanes or toluene and is sparingly soluble in aqueous buffers.[7]

Theoretical Framework for Solvent Selection

The choice of solvent extends beyond simple dissolution. The solvent actively participates in the reaction by solvating reactants, intermediates, and transition states, thereby influencing the reaction kinetics and equilibrium.

-

Protic vs. Aprotic Solvents:

-

Protic Solvents (e.g., water, ethanol, methanol) can donate hydrogen bonds. They are excellent for solvating anions and can participate in reactions. For example, in a Fischer esterification, an alcohol can serve as both the solvent and a reactant.[8][9] However, they can also deactivate nucleophiles through hydrogen bonding, potentially slowing down reactions like Michael additions.

-

Apolar Aprotic Solvents (e.g., toluene, hexanes) are nonpolar and cannot donate hydrogen bonds. They are primarily used for nonpolar reactants.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, acetonitrile) possess polarity but lack O-H or N-H bonds. They are excellent at solvating cations and are often the solvents of choice for reactions involving strong anionic nucleophiles, as they do not attenuate their reactivity.

-

-

Solvent Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, affects its ability to stabilize charged species. Reactions that proceed through charged intermediates or transition states are often accelerated in more polar solvents.

Practical Guide to Solvent Screening

A systematic approach is crucial for identifying the optimal solvent for a new reaction.

Protocol 1: Preliminary Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid in a range of candidate solvents.

Materials:

-

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

-

A selection of solvents (see Table 1)

-

Vials (2 mL) with caps

-

Magnetic stir bar and stir plate

-

Analytical balance

Procedure:

-

Qualitative Test: a. Add ~5 mg of the substrate to a vial. b. Add 0.5 mL of the chosen solvent. c. Stir or vortex the mixture at room temperature for 2-3 minutes. d. Visually inspect for dissolution. Record as "Insoluble," "Partially Soluble," or "Freely Soluble."

-